2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine
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Overview
Description
2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine typically involves the reaction between tryptamine and a furan derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of tryptamine and the carboxyl group of the furan derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Indole oxides and furan oxides.
Reduction: Reduced indole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog. Indole derivatives are known to interact with serotonin receptors, making them of interest in neurological research .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties. It is also studied for its potential use in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets. It is believed to bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring monoamine compound that serves as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Bufotenine: A naturally occurring tryptamine derivative with psychoactive properties.
Uniqueness
2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is unique due to its fused indole and furan rings, which confer distinct chemical and biological properties. Unlike other indole derivatives, this compound exhibits a combination of structural features that make it a versatile molecule for various applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-7-15(18-10)12(8-16)13-9-17-14-5-3-2-4-11(13)14/h2-7,9,12,17H,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXHACKCXBIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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